molecular formula C7H8NNaO4S2 B13187293 Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Katalognummer: B13187293
Molekulargewicht: 257.3 g/mol
InChI-Schlüssel: FQTGVPRNZUUBJG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-(methylsulfamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both a sulfinate and a sulfonamide group, which allows it to participate in a broader range of chemical reactions compared to other sodium sulfinates. This dual functionality makes it a versatile reagent in synthetic chemistry and enhances its utility in various research applications .

Eigenschaften

Molekularformel

C7H8NNaO4S2

Molekulargewicht

257.3 g/mol

IUPAC-Name

sodium;3-(methylsulfamoyl)benzenesulfinate

InChI

InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1

InChI-Schlüssel

FQTGVPRNZUUBJG-UHFFFAOYSA-M

Kanonische SMILES

CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.